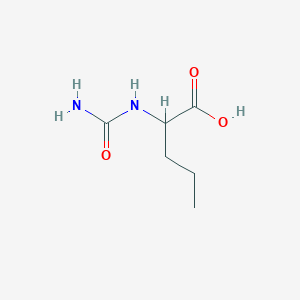

2-(Carbamoylamino)pentanoic acid

CAS No.: 55512-99-7

Cat. No.: VC1969243

Molecular Formula: C6H12N2O3

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55512-99-7 |

|---|---|

| Molecular Formula | C6H12N2O3 |

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | 2-(carbamoylamino)pentanoic acid |

| Standard InChI | InChI=1S/C6H12N2O3/c1-2-3-4(5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H,9,10)(H3,7,8,11) |

| Standard InChI Key | GMSQPJHLLWRMCW-UHFFFAOYSA-N |

| SMILES | CCCC(C(=O)O)NC(=O)N |

| Canonical SMILES | CCCC(C(=O)O)NC(=O)N |

Introduction

Chemical Properties and Structure

The compound discussed in this review belongs to the amino acid family. Based on the scientific literature, there are several related forms with slight structural variations:

| Property | L-Citrulline | D-Citrulline | Note |

|---|---|---|---|

| IUPAC Name | (2S)-2-amino-5-(carbamoylamino)pentanoic acid | (2R)-2-amino-5-(carbamoylamino)pentanoic acid | Stereoisomers |

| Molecular Formula | C₆H₁₃N₃O₃ | C₆H₁₃N₃O₃ | Identical formula |

| Molecular Weight | 175.19 | 175.19 | Identical weight |

| CAS Number | 372-75-8 | 13594-51-9 | Different registry numbers |

| Exact Mass | 175.095691297 | Similar | High precision measurement |

| Traditional Name | L-citrulline | D-citrulline | Based on stereochemistry |

The molecular structure contains an amino group at the alpha carbon (C2 position) and a carbamoylamino group (urea-like structure) at the delta carbon (C5 position) . The L-isomer ((2S)-2-amino-5-(carbamoylamino)pentanoic acid) is the naturally occurring form and is the focus of most research studies .

Biological Functions and Metabolism

Biochemical Pathways

Citrulline plays a crucial role in several metabolic pathways:

-

It is a key intermediate in the urea cycle, formed from ornithine and carbamoyl phosphate

-

Serves as a precursor for L-arginine synthesis in the body

-

Contributes to nitric oxide (NO) production through the arginine-citrulline cycle

The biological significance of this compound lies in its role as both a metabolic intermediate and a substrate for enzymatic reactions that produce physiologically active compounds.

Pharmacokinetics

The pharmacokinetic profile of L-citrulline has been studied in clinical settings:

-

Following oral ingestion, L-citrulline increases circulating L-arginine concentrations, with peak levels occurring after approximately 1-2 hours

-

Circulating concentrations typically return to baseline within 8 hours

-

L-citrulline demonstrates higher bioavailability compared to direct L-arginine supplementation

-

A daily dose of 1.5g L-citrulline produces effects similar to 3.2g of L-arginine in terms of area under the curve measurements

Research Findings and Clinical Applications

Cardiovascular Effects

One of the most extensively studied applications of L-citrulline is its impact on cardiovascular health, particularly blood pressure regulation:

| Variable | Effect Size | Confidence Interval | P-value | Study Characteristics |

|---|---|---|---|---|

| Systolic BP | -4.10 mmHg | [-7.94, -0.26] | 0.037 | Meta-analysis of randomized trials |

| Diastolic BP | -2.08 mmHg | [-4.32, 0.16] | 0.069 | Not statistically significant |

| Diastolic BP (≥6g/day) | -2.75 mmHg | [-5.37, -0.12] | 0.040 | Significant with higher dosage |

The meta-analysis of clinical trials showed that L-citrulline supplementation significantly reduced systolic blood pressure, with a more pronounced effect on diastolic blood pressure at higher doses (≥6g/day) . These effects are thought to be mediated through the conversion of L-citrulline to L-arginine and subsequently to nitric oxide, which promotes vasodilation .

Athletic Performance

L-citrulline has gained attention for its potential to enhance athletic performance:

-

Improves oxygen uptake kinetics during exercise

-

Enhances cycling time trial performance in trained men

-

Improves anaerobic athletic performance

A proposed mechanism for these effects involves increased nitric oxide production, which dilates blood vessels and enhances glucose uptake and insulin secretion during exercise. Additionally, L-citrulline may improve amino acid utilization during physical activity .

Clinical Applications in Heart Failure

Research suggests potential benefits for patients with congestive heart failure:

-

L-citrulline malate (3g daily for 2-4 months) reduced systolic pulmonary arterial pressure

-

Improved right and left ventricular ejection fraction in patients receiving standard heart failure medications

Dosage and Administration

Clinical studies have utilized various dosing protocols:

| Application | Dosage Range | Duration | Notes |

|---|---|---|---|

| Blood Pressure Management | 3-9g/day | 1-17 weeks | Higher doses (≥6g/day) more effective for diastolic BP |

| Athletic Performance | 2.4-5g/day | 7 days | Used as regular supplementation |

| Pre-workout | 8g (single dose) | Acute | L-citrulline malate form used immediately before exercise |

| Heart Failure | 3g/day | 2-4 months | Used as L-citrulline malate formulation |

The effectiveness of L-citrulline appears dose-dependent, with higher doses generally producing more significant effects, particularly for cardiovascular outcomes .

Natural Sources

L-citrulline occurs naturally in certain foods, with watermelon being the most notable source:

-

Watermelon flesh and rind contain substantial amounts of L-citrulline

-

Analysis of Malaysian watermelons showed high concentrations in both flesh (43.81 mg/g) and rind (45.02 mg/g) juice extracts

-

L-arginine concentrations in watermelon were lower than L-citrulline, ranging from 3.39 to 11.14 mg/g

These findings suggest that watermelon consumption may provide natural dietary intake of L-citrulline, though at lower levels than those used in clinical interventions.

Analytical Methods and Identification

Research has developed methods for the separation and quantification of L-citrulline in various matrices:

-

Isocratic RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) using 0.1% H₃PO₄ on Gemini C₁₈ column

-

Detection wavelength: 195 nm

-

Flow rate: 0.5 mL/min

This analytical method provides a reliable approach for quantifying L-citrulline content in natural sources and pharmaceutical preparations.

Future Research Directions

While significant progress has been made in understanding the physiological roles and clinical applications of L-citrulline, several areas warrant further investigation:

-

Long-term safety and efficacy of supplementation

-

Optimal dosing strategies for different populations and health conditions

-

Potential synergistic effects with other nutrients or medications

-

Expanded applications beyond cardiovascular health and athletic performance

-

Comparative studies between natural sources and synthetic supplements

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume